

# Application Notes and Protocols: Biodistribution and Dosimetry of AIF-PD-FAPI

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodistribution and dosimetry of Aluminum Fluoride-labeled Fibroblast Activation Protein Inhibitors (**AIF-PD-FAPI**), with a primary focus on the well-studied agent [18F]AIF-FAPI-74. This document includes summarized quantitative data, detailed experimental protocols for preclinical and clinical research, and visualizations of key pathways and workflows.

### Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various cancers. [18F]AIF-labeled FAPI tracers offer advantages such as a longer half-life of Fluorine-18 (approximately 110 minutes) compared to Gallium-68, allowing for centralized production and distribution. Understanding the biodistribution and radiation dosimetry of these tracers is critical for their clinical translation and safe application.

## Data Presentation Biodistribution of [18F]AIF-FAPI-74

The following tables summarize the biodistribution of [18F]AIF-FAPI-74 in preclinical models and human subjects, presented as Standardized Uptake Values (SUV) or percentage of injected dose per gram (%ID/g).



Table 1: Preclinical Biodistribution of [18F]AIF-FAPI-74 in Tumor-Bearing Mice

| Organ/Tissue | 30 min (%lD/g) | 60 min (%ID/g) | 120 min<br>(%ID/g) | 240 min<br>(%ID/g) |
|--------------|----------------|----------------|--------------------|--------------------|
| Blood        | 2.5 ± 0.5      | 1.8 ± 0.3      | 1.0 ± 0.2          | 0.5 ± 0.1          |
| Heart        | 1.5 ± 0.3      | 1.0 ± 0.2      | 0.6 ± 0.1          | 0.3 ± 0.1          |
| Lung         | 2.0 ± 0.4      | 1.5 ± 0.3      | 0.8 ± 0.2          | 0.4 ± 0.1          |
| Liver        | 1.8 ± 0.4      | 1.5 ± 0.3      | 1.2 ± 0.2          | 0.8 ± 0.2          |
| Spleen       | 1.0 ± 0.2      | 0.8 ± 0.1      | 0.5 ± 0.1          | 0.3 ± 0.1          |
| Pancreas     | 1.2 ± 0.3      | 1.0 ± 0.2      | 0.7 ± 0.1          | 0.4 ± 0.1          |
| Stomach      | 1.0 ± 0.2      | 0.8 ± 0.2      | 0.5 ± 0.1          | 0.3 ± 0.1          |
| Intestine    | 1.5 ± 0.3      | 1.2 ± 0.2      | 1.0 ± 0.2          | 0.7 ± 0.1          |
| Kidney       | 5.0 ± 1.0      | 4.0 ± 0.8      | 2.5 ± 0.5          | 1.5 ± 0.3          |
| Muscle       | 0.8 ± 0.2      | 0.6 ± 0.1      | 0.4 ± 0.1          | 0.2 ± 0.1          |
| Bone         | 1.5 ± 0.3      | 1.8 ± 0.4      | 2.0 ± 0.4          | 2.2 ± 0.5          |
| Tumor        | 6.9 ± 1.2      | 7.0 ± 1.3      | 6.5 ± 1.1          | 5.5 ± 1.0          |

Data synthesized from preclinical studies in mice bearing HT-1080-FAP xenografts. Values are presented as mean  $\pm$  standard deviation.

Table 2: Clinical Biodistribution of [18F]AIF-FAPI-74 in Lung Cancer Patients (SUVmax)



| Organ/Tissue             | 10 min    | 1 hour    | 3 hours   |
|--------------------------|-----------|-----------|-----------|
| Primary Tumor            | 11.8      | 12.7      | 11.3      |
| Lymph Node<br>Metastases | 9.9       | 10.7      | 9.4       |
| Distant Metastases       | 11.8      | 11.8      | 11.4      |
| Blood Pool (Aorta)       | 3.5 ± 0.6 | 2.8 ± 0.5 | 2.0 ± 0.4 |
| Muscle                   | 1.0 ± 0.2 | 1.1 ± 0.2 | 1.0 ± 0.2 |
| Liver                    | 1.8 ± 0.4 | 2.0 ± 0.5 | 1.9 ± 0.4 |
| Spleen                   | 1.5 ± 0.3 | 1.6 ± 0.3 | 1.5 ± 0.3 |
| Kidneys (Cortex)         | 8.5 ± 1.5 | 7.5 ± 1.3 | 5.5 ± 1.0 |
| Bone Marrow              | 1.2 ± 0.3 | 1.3 ± 0.3 | 1.2 ± 0.2 |

Data represents average SUVmax from a study in 10 lung cancer patients.[1][2][3][4][5]

### Dosimetry of [18F]AIF-FAPI-74

The radiation dosimetry estimates for [18F]AIF-FAPI-74 in adult patients are summarized below.

Table 3: Absorbed Radiation Doses for [18F]AIF-FAPI-74



| Organ                | Mean Absorbed Dose (mGy/MBq) |
|----------------------|------------------------------|
| Adrenals             | 0.012 ± 0.002                |
| Brain                | 0.005 ± 0.001                |
| Breasts              | 0.006 ± 0.001                |
| Gallbladder Wall     | 0.018 ± 0.004                |
| LLI Wall             | 0.015 ± 0.003                |
| Small Intestine      | 0.013 ± 0.002                |
| Stomach Wall         | 0.011 ± 0.002                |
| ULI Wall             | 0.025 ± 0.005                |
| Heart Wall           | 0.010 ± 0.002                |
| Kidneys              | 0.045 ± 0.009                |
| Liver                | 0.014 ± 0.003                |
| Lungs                | 0.008 ± 0.001                |
| Muscle               | 0.009 ± 0.001                |
| Ovaries              | 0.013 ± 0.002                |
| Pancreas             | 0.012 ± 0.002                |
| Red Marrow           | 0.010 ± 0.002                |
| Osteogenic Cells     | 0.015 ± 0.003                |
| Skin                 | 0.005 ± 0.001                |
| Spleen               | 0.009 ± 0.002                |
| Testes               | 0.007 ± 0.001                |
| Thymus               | 0.008 ± 0.001                |
| Thyroid              | 0.007 ± 0.001                |
| Urinary Bladder Wall | 0.120 ± 0.025                |



| Uterus                   | 0.016 ± 0.003 |
|--------------------------|---------------|
| Total Body               | 0.010 ± 0.002 |
| Effective Dose (mSv/MBq) | 0.014 ± 0.002 |

Dosimetry estimates calculated using OLINDA/EXM software. The effective dose per 100 MBq administered activity of  $^{18}$ F-FAPI-74 was 1.4  $\pm$  0.2 mSv.

# Experimental Protocols Preclinical Biodistribution Study Protocol (Mouse Model)

- Animal Model:
  - Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors with high FAP expression (e.g., U87MG or A549-FAP xenografts). Tumor volume should be approximately 100-200 mm<sup>3</sup>.
- Radiotracer Administration:
  - Administer 1.11–1.85 MBq of [18F]AIF-FAPI-74 intravenously via the tail vein.
- Tissue Collection and Measurement:
  - At predefined time points (e.g., 30, 60, 120, and 240 minutes) post-injection, euthanize the mice.
  - Dissect organs of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
  - Weigh each organ and measure the radioactivity using a gamma counter.
  - Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
- Blocking Study (Specificity):



- To confirm target specificity, a separate cohort of mice is co-injected with a blocking agent (e.g., 100 nmol of unlabeled DOTA-FAPI-04) along with the radiotracer.
- Compare the %ID/g in tumors and other tissues between the blocked and unblocked groups.

### Clinical Biodistribution and Dosimetry Study Protocol (Human Subjects)

- · Patient Population:
  - Recruit patients with confirmed malignancies known to have high FAP expression (e.g., lung, breast, pancreatic cancer).
  - Obtain informed consent and ethical approval for the study.
- Radiopharmaceutical Administration:
  - Administer a mean activity of 259 ± 26 MBq of [18F]AIF-FAPI-74 intravenously.
- PET/CT Imaging:
  - Perform whole-body PET/CT scans at multiple time points, typically at 10 minutes, 1 hour, and 3 hours post-injection.
  - Use a clinical PET/CT scanner with standard acquisition parameters. For example, a 3D mode acquisition with an ordered subset expectation maximization (OSEM) reconstruction algorithm.
- Image Analysis and Biodistribution:
  - Draw regions of interest (ROIs) on the PET images for various organs and tumors.
  - Calculate the maximum and mean Standardized Uptake Values (SUVmax and SUVmean) for each ROI at each time point.
- Dosimetry Calculation:



- Segment organs of interest on the CT images.
- Use the SUVmean values and organ volumes to determine the total number of disintegrations in each source organ.
- Input this data into a dosimetry software package such as OLINDA/EXM or IDAC-Dose to calculate the absorbed doses for target organs and the effective dose.

### Visualizations Role of FAP in the Tumor Microenvironment



Click to download full resolution via product page

Caption: Role of FAP in the tumor microenvironment.



### **Clinical Biodistribution and Dosimetry Workflow**



Click to download full resolution via product page

Caption: Workflow for clinical biodistribution and dosimetry studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Biodistribution and Dosimetry of AIF-PD-FAPI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137234#biodistribution-and-dosimetry-studies-of-alf-pd-fapi]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com